molecular formula C25H18ClFN2O4 B2955727 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 895639-79-9

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2955727
CAS No.: 895639-79-9
M. Wt: 464.88
InChI Key: DPJVVYGSWSBFPB-UHFFFAOYSA-N
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Description

2-[6-Chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic organic compound designed for research and development purposes. It features a 4-oxo-1,4-dihydroquinoline core, a scaffold widely recognized in medicinal chemistry . This core structure is functionally substituted at the 1-position with an N-(2-methoxyphenyl)acetamide group and at the 3-position with a 4-fluorobenzoyl moiety, which may influence its physicochemical properties and biological interactions. The 6-chloro substitution is a common modification explored to modulate the activity and selectivity of quinoline-based molecules . This compound is supplied for research use only and is intended for in vitro applications within laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to investigate its potential as a building block in chemical synthesis or as a candidate for screening against various biological targets.

Properties

IUPAC Name

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN2O4/c1-33-22-5-3-2-4-20(22)28-23(30)14-29-13-19(24(31)15-6-9-17(27)10-7-15)25(32)18-12-16(26)8-11-21(18)29/h2-13H,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJVVYGSWSBFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Substituents: The chloro and fluorobenzoyl groups are introduced through electrophilic aromatic substitution reactions. The methoxyphenyl group is typically introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the substituted quinoline with acetamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chloro and fluorobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, leading to its antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Core Structure R1 (Position 6) R2 (Position 3) Acetamide Substituent Molecular Weight Reported Activity
Target Compound 1,4-Dihydroquinolin-4-one Chloro 4-Fluorobenzoyl N-(2-Methoxyphenyl) 496.90 g/mol Not explicitly reported in evidence
2-[6-Fluoro-3-(4-Fluorobenzenesulfonyl)-4-Oxo-1,4-Dihydroquinolin-1-Yl]-N-(2-Methylphenyl)Acetamide 1,4-Dihydroquinolin-4-one Fluoro 4-Fluorobenzenesulfonyl N-(2-Methylphenyl) 480.45 g/mol Unspecified (structural analog)
C655-0416 (6-Chloro-3-(4-Fluorobenzenesulfonyl) Analog) 1,4-Dihydroquinolin-4-one Chloro 4-Fluorobenzenesulfonyl N-(3-Methylphenyl) 508.93 g/mol Screening compound (no data)
2-[6-Chloro-3-(4-Methylbenzenesulfonyl)-4-Oxo-1,4-Dihydroquinolin-1-Yl]-N-(4-Methylphenyl)Acetamide 1,4-Dihydroquinolin-4-one Chloro 4-Methylbenzenesulfonyl N-(4-Methylphenyl) 481.0 g/mol Not reported
N-(2-Methoxyphenyl)-2-(4-Piperidin-1-Ylquinazoline-2-Sulfonyl)Acetamide Quinazoline-4-one N/A 4-Piperidin-1-ylsulfonyl N-(2-Methoxyphenyl) ~450 g/mol (est.) Anti-cancer (HCT-1, MCF-7 cells)

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorobenzoyl group in the target compound distinguishes it from sulfonyl-bearing analogs (e.g., ). Sulfonyl groups are known to enhance metabolic stability but may reduce cell permeability compared to benzoyl moieties . quinazoline core may alter target specificity .

Impact of Halogenation :

  • Chloro (target compound) vs. fluoro () at position 6: Chloro’s larger atomic radius may improve hydrophobic interactions but could increase toxicity risks. Fluoro’s electronegativity might enhance hydrogen bonding .

Synthetic Accessibility: Sulfonyl-containing analogs (e.g., ) are synthesized via sulfonation reactions, whereas the target compound’s benzoyl group likely requires Friedel-Crafts acylation or similar methods, which are less atom-economical .

Pharmacological Potential: While direct activity data for the target compound is absent, structurally related N-(2-methoxyphenyl)acetamides in exhibit anti-cancer activity, implying that the target may share similar mechanisms (e.g., kinase inhibition or DNA intercalation) .

Biological Activity

The compound 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule belonging to the quinolone family. Its complex structure includes a quinoline core with various functional groups that suggest potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H18ClFN2O4C_{25}H_{18}ClFN_2O_4, with a molecular weight of approximately 464.88 g/mol. The structural features include:

  • A quinoline core which is known for its diverse biological activities.
  • Substituents such as chloro , fluorobenzoyl , and methoxyphenyl groups that may influence its pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including:

  • DNA : The quinoline structure can intercalate into DNA, potentially inhibiting replication.
  • Enzymes : It may act as an inhibitor for key enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against both gram-positive and gram-negative bacteria. The specific antibacterial activity of this compound has not been extensively documented, but its structural similarities suggest potential effectiveness against common pathogens.

Pathogen Activity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Bacillus subtilisStrong

Enzyme Inhibition

Similar compounds have demonstrated enzyme inhibitory effects, particularly on acetylcholinesterase (AChE) and urease. This suggests that this compound could potentially function as an enzyme inhibitor, impacting neurological and metabolic pathways.

Case Studies and Research Findings

  • Antitumor Studies : A study involving related quinolone derivatives showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Research : A comparative study evaluated various quinolone derivatives against standard bacterial strains, revealing that compounds with similar substituents exhibited enhanced antibacterial activity, suggesting a promising avenue for further research on this specific compound.
  • Enzyme Inhibition Studies : Research has indicated that certain quinoline derivatives can effectively inhibit AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's. Further investigation into the enzyme interaction profiles of this compound is warranted.

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

Methodological Answer:

  • 1H and 13C NMR : Key for identifying proton and carbon environments. For example, aromatic protons in DMSO-d6 may show distinct splitting patterns (e.g., δ 7.2–8.1 ppm for fluorobenzoyl groups) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1720 cm⁻¹ for the quinolin-4-one and acetamide moieties .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching calculated mass) .

Q. What synthetic steps are critical for preparing this compound?

Methodological Answer:

  • Multi-step Synthesis : Begin with chlorinated quinoline intermediates, followed by fluorobenzoylation and coupling with N-(2-methoxyphenyl)acetamide.
  • Key Steps :
  • Use Pd-catalyzed cross-coupling for aryl-chloro substitution.
  • Optimize reaction time and temperature to avoid side products (e.g., over-hydrolysis of acetamide) .
    • Yield Optimization : Pilot trials with varying catalysts (e.g., Pd(PPh3)4 vs. PdCl2) can improve yields from ~43% to >60% .

Q. How should purity be assessed post-synthesis?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with acetonitrile/water gradient (e.g., 70:30 to 95:5 over 20 min) to detect impurities.
  • Melting Point Analysis : Compare observed values (e.g., 180–185°C) with literature data to confirm crystallinity .

Advanced Research Questions

Q. How to resolve contradictions in reported NMR data across studies?

Methodological Answer:

  • Solvent and Temperature Effects : Replicate experiments under identical conditions (e.g., DMSO-d6 at 25°C vs. CDCl3 at 30°C) to assess peak shifts .
  • DFT Calculations : Compare experimental chemical shifts with computational predictions (e.g., using Gaussian09) to validate assignments .
  • Collaborative Validation : Cross-check spectra with independent labs to rule out instrumentation artifacts .

Q. What experimental design is optimal for evaluating environmental persistence?

Methodological Answer:

  • Environmental Fate Studies :
  • Hydrolysis : Expose the compound to pH 5–9 buffers at 25°C and 50°C, monitoring degradation via LC-MS .
  • Photolysis : Use UV light (λ = 254 nm) in aqueous solutions to simulate sunlight-induced breakdown .
    • Ecotoxicology : Test acute toxicity using Daphnia magna (LC50) and algal growth inhibition assays (OECD 201/202 guidelines) .

Q. How to address low reproducibility in biological activity assays?

Methodological Answer:

  • Standardize Assay Conditions :
  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and passage numbers.
  • Pre-treat compounds with DMSO (<0.1% v/v) to avoid solvent interference .
    • Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to calculate accurate IC50 values .

Q. What strategies improve reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test alternatives like Pd(OAc)2 with Buchwald-Hartwig ligands for coupling steps.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% purity .
  • Workflow Example :
StepParameterOptimization RangeOutcome
FluorobenzoylationTemperature80°C → 110°CYield ↑ 25%
Acetamide CouplingSolventDMF → DMSOPurity ↑ 15%

Q. How to analyze metabolic stability in vitro?

Methodological Answer:

  • Liver Microsomal Assays :
  • Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.
  • Terminate reactions at 0, 15, 30, and 60 min with acetonitrile, then quantify parent compound via LC-MS/MS .
    • Data Interpretation : Calculate half-life (t1/2) using first-order kinetics: t1/2=ln(2)kt_{1/2} = \frac{\ln(2)}{k}, where kk is the degradation rate constant .

Notes

  • Data Contradictions : Cross-reference peer-reviewed studies (e.g., conflicting melting points or NMR shifts) by replicating methods in controlled settings .
  • Safety Protocols : Adopt OSHA-compliant handling for toxic intermediates (e.g., chlorinated byproducts) .
  • Ethical Compliance : Ensure all biological testing follows institutional review board (IRB) and OECD guidelines .

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